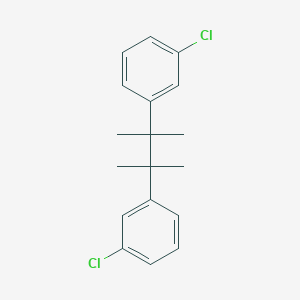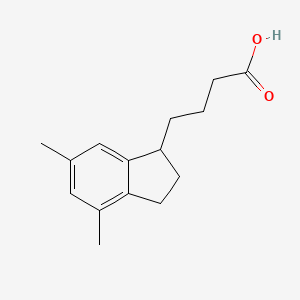
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid is an organic compound with a complex structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 4,6-dimethylindene to produce 4,6-dimethyl-2,3-dihydroindene, which is then further reacted with butanoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylindan: A closely related compound with similar structural features.
2,3-Dihydro-4,6-dimethyl-1H-indene: Another related compound with slight variations in its structure.
Uniqueness
4-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid is unique due to its specific combination of an indane moiety with a butanoic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
62678-14-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)butanoic acid |
InChI |
InChI=1S/C15H20O2/c1-10-8-11(2)13-7-6-12(14(13)9-10)4-3-5-15(16)17/h8-9,12H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
GFZKHSWXJGHAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


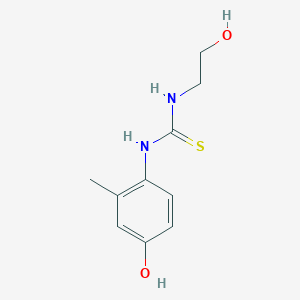
![(2-Chloroethyl)[2-(ethylsulfanyl)-2-oxoethyl]sulfanylidenephosphanium](/img/structure/B14531997.png)
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14532009.png)
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
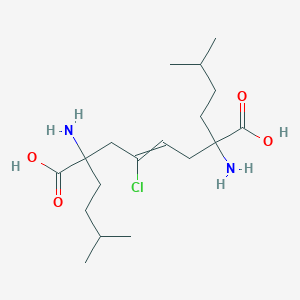
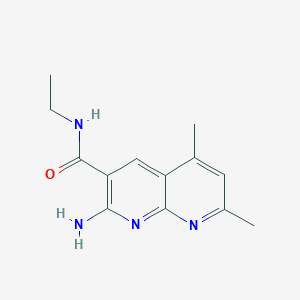
![1,1'-[2-Bromo-2-(4-methoxyphenyl)ethene-1,1-diyl]bis(2-methoxybenzene)](/img/structure/B14532027.png)
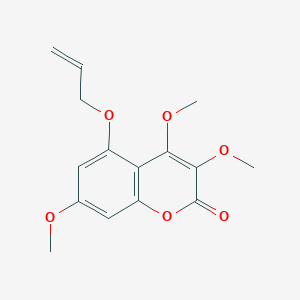
![1-[(Oxo-lambda~4~-sulfanylidene)amino]decane](/img/structure/B14532032.png)
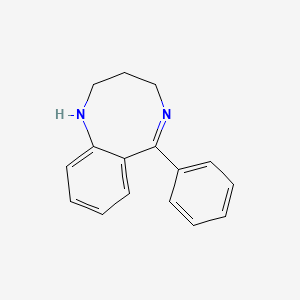
![S-[(Trimethoxysilyl)methyl] ethanethioate](/img/structure/B14532056.png)
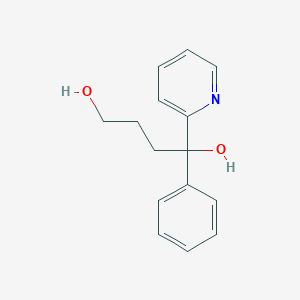
![1-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14532073.png)
